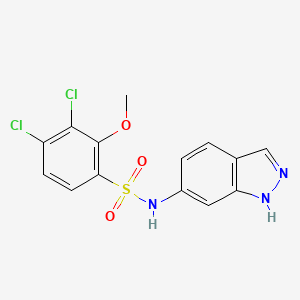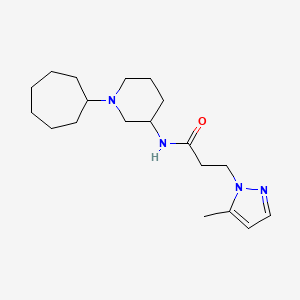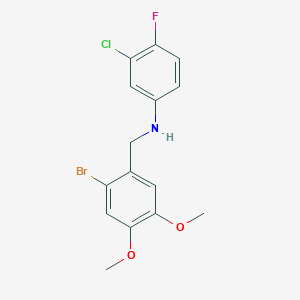![molecular formula C15H20N2O2S B6046082 {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)
{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid, also known as CCTA, is a chemical compound that has been studied extensively for its potential therapeutic applications. CCTA is a member of the thiolactam family of compounds, which are known for their ability to inhibit enzymes that play a role in the development of cancer and other diseases. In
Mécanisme D'action
The mechanism of action of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid involves the inhibition of carbonic anhydrase, which is an enzyme that plays a critical role in the growth and development of cancer cells. By inhibiting carbonic anhydrase, {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid can prevent the formation of new blood vessels that are necessary for tumor growth. Additionally, {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the growth and development of cancer cells. {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. Additionally, {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been shown to have a low toxicity profile, making it a potential candidate for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid is its low toxicity profile, which makes it a potential candidate for the treatment of a variety of diseases. Additionally, {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. However, one of the limitations of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid is its relatively low solubility, which can make it difficult to administer in certain applications.
Orientations Futures
There are several future directions for the study of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid. One area of research is the development of more efficient synthesis methods for {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid, which could improve its yield and reduce its cost. Another area of research is the investigation of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid's potential therapeutic applications, including its use in the treatment of cancer, arthritis, and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosing and administration of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid in order to maximize its therapeutic effects.
Méthodes De Synthèse
The synthesis of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid involves the reaction of cyclohexylamine, carbon disulfide, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid. The yield of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
Applications De Recherche Scientifique
{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in the growth and development of cancer cells. {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases, including cancer, arthritis, and cardiovascular disease.
Propriétés
IUPAC Name |
2-(cyclohexylcarbamothioylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-14(19)13(11-7-3-1-4-8-11)17-15(20)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCHDHPKFRLLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylcarbamothioylamino)-2-phenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)

![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)

![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![2,2,2-trifluoro-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B6046078.png)
![7-(difluoromethyl)-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6046084.png)
![N-(2-fluorophenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6046086.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(4-fluorophenyl)-2-piperazinone](/img/structure/B6046091.png)